molecular formula C20H18Cl2N2O4 B11513728 Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[(2,4-dichlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B11513728
M. Wt: 421.3 g/mol
InChI Key: JELSZXWKDZATSF-UHFFFAOYSA-N
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Description

ETHYL 4-(3-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzoate ester, and a dichlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of the pyrrolidine derivative with 2,4-dichlorobenzyl chloride under basic conditions.

    Esterification: The final step is the esterification of the intermediate with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrrolidine ring or the benzoate ester.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(3-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The dichlorophenyl group can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(3-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE: shares similarities with other pyrrolidine-based compounds and benzoate esters.

    2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups may exhibit comparable biological activities.

Uniqueness

The unique combination of the pyrrolidine ring, dichlorophenyl group, and benzoate ester in ETHYL 4-(3-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE distinguishes it from other compounds. This structure provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C20H18Cl2N2O4

Molecular Weight

421.3 g/mol

IUPAC Name

ethyl 4-[3-[(2,4-dichlorophenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H18Cl2N2O4/c1-2-28-20(27)12-4-7-15(8-5-12)24-18(25)10-17(19(24)26)23-11-13-3-6-14(21)9-16(13)22/h3-9,17,23H,2,10-11H2,1H3

InChI Key

JELSZXWKDZATSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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